![molecular formula C13H21N B1607487 2-Octylpyridine CAS No. 33841-61-1](/img/structure/B1607487.png)
2-Octylpyridine
Overview
Description
Synthesis Analysis
2-Octylpyridine is used as a chromatographic stationary phase in liquid chromatography . It has been immobilized on silica particles, and the chemical treatment of peroxide has been found to be an effective method for immobilization .Molecular Structure Analysis
The molecular structure of 2-Octylpyridine consists of a pyridine ring attached to an octyl group . The pyridine ring in 2-Octylpyridine can provide high selectivity, as well as good efficiency, which makes it a useful stationary phase for high-performance liquid chromatography .Physical And Chemical Properties Analysis
2-Octylpyridine has a density of 0.9±0.1 g/cm3, a boiling point of 260.7±3.0 °C at 760 mmHg, and a flash point of 124.8±5.4 °C . It has a molar refractivity of 61.7±0.3 cm3, and a molar volume of 214.5±3.0 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 7 freely rotating bonds .Scientific Research Applications
Fluorescent Response in Solvents
2-Octylpyridine, when synthesized as an ionic liquid such as N-octylpyridine hydrogen sulphate ([OP]HSO4) , exhibits multifunctional fluorescent responses in different solvents. This property is utilized in the study of fluorescence spectra in water, methanol, ethanol, and acetonitrile . The fluorescence intensity of [OP]HSO4 varies with the concentration of the solvent and temperature, showcasing its potential for applications in sensing and imaging technologies.
Photobleaching Resistance
The synthesized [OP]HSO4 demonstrates excellent photobleaching resistance, retaining over 95% of its fluorescence intensity after 40 cycles of continuous scanning under maximum excitation state . This characteristic is particularly valuable for long-term fluorescence-based studies and applications in biological imaging where stable, long-lasting fluorescent markers are required.
Green Solvent Alternative
Ionic liquids derived from 2-Octylpyridine, like [OP]HSO4, are considered ‘green’ solvents due to their negligible vapor pressure compared to traditional volatile organic solvents . They offer a more environmentally friendly option for various chemical processes, including use as alternative electrolytes in lithium-ion batteries and double-layer capacitors.
Analytical Chemistry
In analytical chemistry, 2-Octylpyridine-based ionic liquids serve as highly polar capillary columns that can separate complex mixtures in gas chromatography . They are also used as mobile-phase additives in liquid chromatography, enhancing the separation of compounds based on their interactions with the stationary phase.
Synthesis of Heterocycles
Pyridine derivatives, including 2-Octylpyridine, are crucial precursors in the synthesis of many pharmacologically active heterocycles . These compounds play a significant role in the development of new medications and agrochemicals, highlighting the importance of 2-Octylpyridine in pharmaceutical research.
Functional Materials
The unique properties of pyridine derivatives make them integral components in the creation of functional materials . These materials find applications in various industries, from electronics to coatings, due to their versatility and the ability to tailor their chemical properties for specific uses.
Industrial Synthesis Intermediates
2-Octylpyridine is used in the synthesis of intermediates like N-octyl pyridine hydrogen sulphate intermediates ([OP]Br) , which are essential in the production of various industrial chemicals . These intermediates are pivotal in large-scale syntheses, contributing to the manufacturing of a wide range of products.
Development of New Class of Imidamide Derivatives
Research into N’-hydroxy-N-alkylpyridinecarboximidamides, a new class of N-substituted imidamide derivatives, involves the use of long-chain 2-Octylpyridine derivatives. These compounds have diverse potential applications, indicating the expanding scope of 2-Octylpyridine in synthetic organic chemistry .
properties
IUPAC Name |
2-octylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14-13/h8-9,11-12H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVIYCAYGMXJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332655 | |
Record name | 2-Octylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octylpyridine | |
CAS RN |
33841-61-1 | |
Record name | 2-Octylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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